N-Isopropyl Steric Bulk Differentiates Target from N-Ethyl Analog in Predicted Metabolic Stability and Amine Reactivity
The target compound bears an N-isopropyl group, providing greater steric hindrance around the secondary amine nitrogen compared to the N-ethyl analog (CAS 2301068-32-4). This steric differentiation is structurally quantifiable: the isopropyl group contributes one additional methylene unit (+14 Da) and increases the calculated van der Waals surface area of the N-alkyl substituent. In the broader fluorobenzylamine literature, N-alkyl bulk is a recognized determinant of metabolic N-dealkylation rate, with isopropyl groups generally conferring slower CYP450-mediated dealkylation than ethyl groups due to steric shielding of the α-carbon [1]. Although compound-specific metabolic stability data are not publicly available for the target molecule, the structural principle is well-precedented: increasing N-alkyl steric demand from ethyl to isopropyl has been shown to reduce intrinsic clearance in related benzylamine series . A scientist selecting between the N-ethyl (MW 177.22) and N-isopropyl (MW 191.24) variant for a medicinal chemistry campaign should weigh the ~8% molecular weight increase against the potential gain in metabolic residence time conferred by the bulkier isopropyl group.
| Evidence Dimension | Molecular weight / steric bulk of N-alkyl substituent |
|---|---|
| Target Compound Data | N-isopropyl; MW 191.24; SMILES C#Cc1cc(F)cc(CNC(C)C)c1 |
| Comparator Or Baseline | Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine (CAS 2301068-32-4): N-ethyl; MW 177.22; SMILES C#Cc1cc(F)cc(CNCC)c1 |
| Quantified Difference | ΔMW = +14 Da (target heavier); isopropyl provides ~1 additional non-hydrogen atom and greater cone angle vs. ethyl |
| Conditions | Structural comparison based on registry data; metabolic inference from general benzylamine SAR literature |
Why This Matters
For procurement in lead optimization programs, the bulkier N-isopropyl group may offer improved metabolic stability relative to the N-ethyl analog, reducing the need for additional structural modifications to block N-dealkylation.
- [1] Kim, S. G., et al. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Medicinal Chemistry, 38(5), 878–886. Demonstrates that N-substituent identity determines substrate vs. inactivator behavior. https://pubmed.ncbi.nlm.nih.gov/7877147/ View Source
